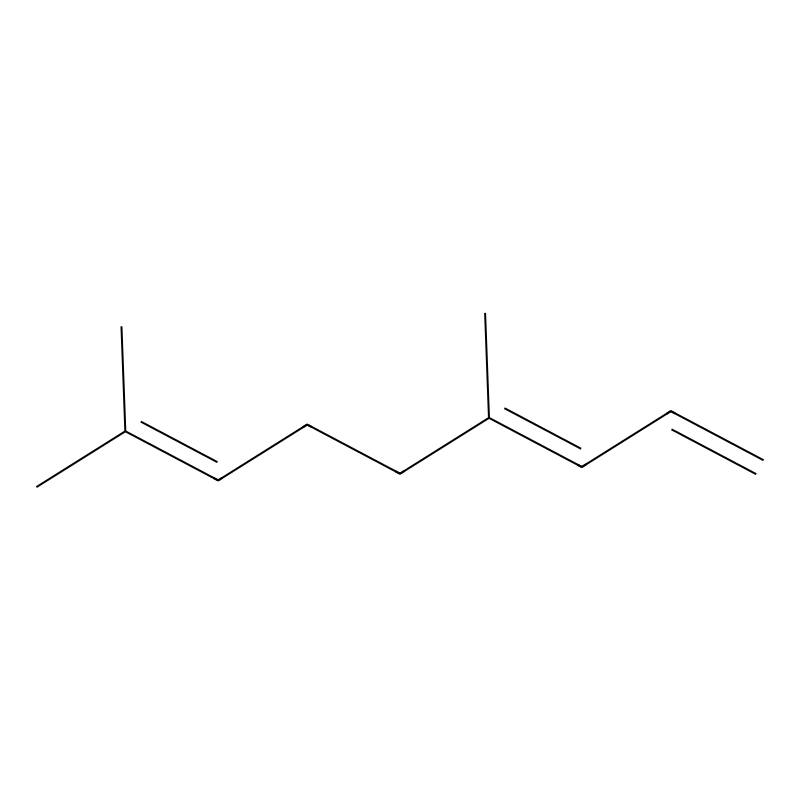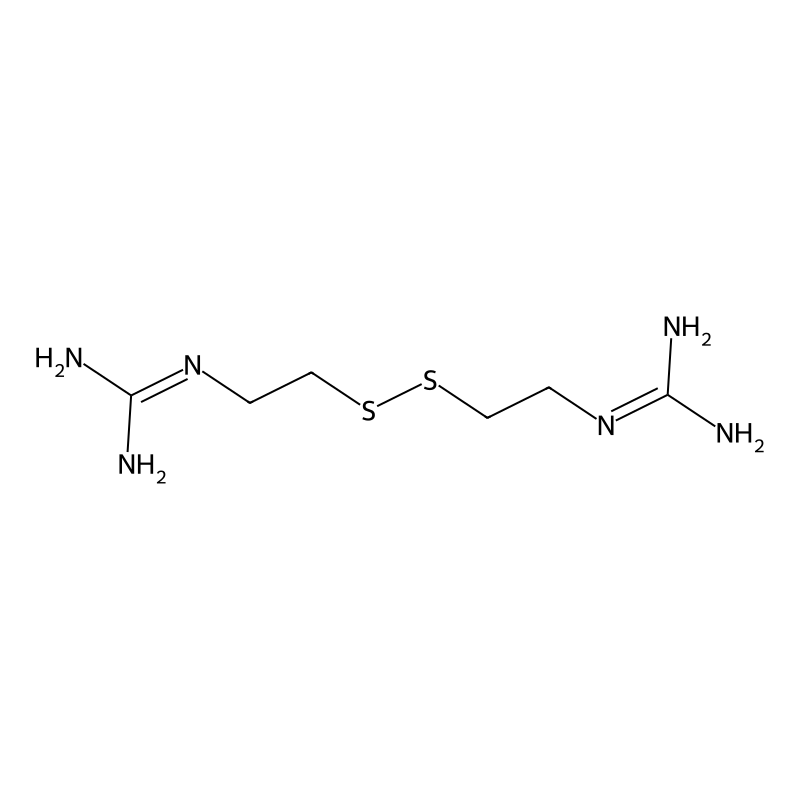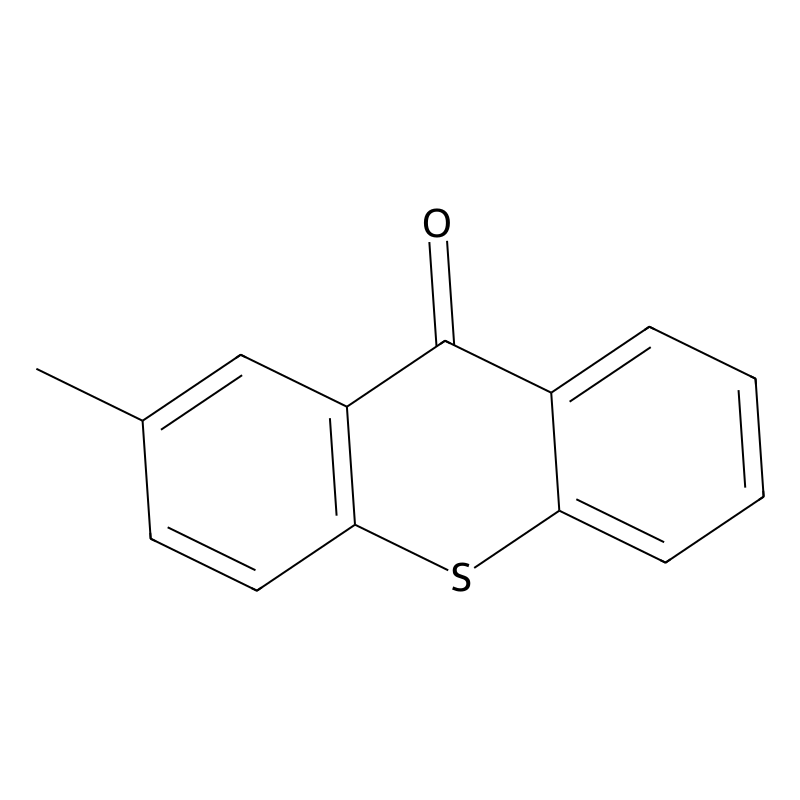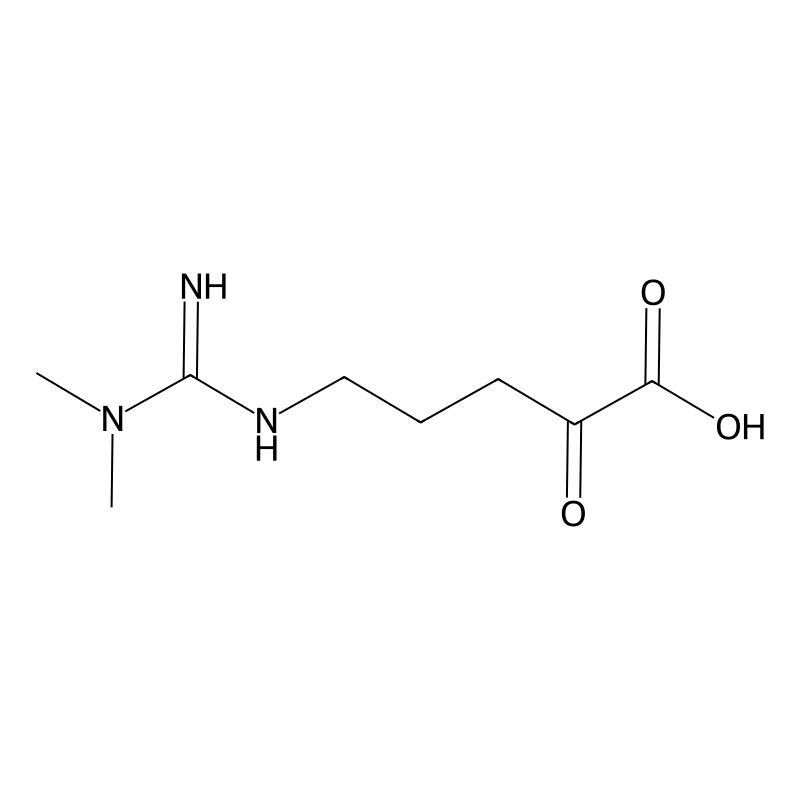Pyostacine 500

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Pyostacine 500 mg is a pharmaceutical product containing the active ingredient pristinamycin, an antibiotic used primarily for treating bacterial infections, particularly those caused by Gram-positive organisms such as Staphylococcus aureus and Streptococcus species. Pristinamycin is a combination of two components: Pristinamycin I and Pristinamycin II, which work synergistically to enhance antibacterial activity. This antibiotic is particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and is available in scored film-coated tablet form for oral administration .
Pristinamycin acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism involves two distinct interactions:
- Pristinamycin I (streptogramin B) binds to the ribosome, preventing peptide bond formation.
- Pristinamycin II (macrolide) binds to a different site on the ribosome, obstructing the translocation process of the growing peptide chain.
The combination of these actions results in a potent bactericidal effect that can be significantly greater than that of either component alone, with activity levels reaching up to 100 times that of the individual components .
Pristinamycin exhibits a broad spectrum of antibacterial activity, particularly against:
- Gram-positive bacteria: Effective against strains resistant to other antibiotics, including MRSA.
- Anaerobic bacteria: Some activity has been noted against anaerobes like Clostridium difficile and Veillonella.
The drug's efficacy is attributed to its unique dual-component structure, which allows it to overcome common resistance mechanisms seen in many bacterial strains .
The biosynthesis of pristinamycin occurs naturally in the bacterium Streptomyces pristinaespiralis. The biosynthetic gene cluster responsible for producing pristinamycin is extensive, comprising approximately 210 kilobases. Notably, the genes for Pristinamycin I and II are not clustered but are dispersed throughout this region. The production process involves complex enzymatic pathways that lead to the formation of both components in a specific ratio (approximately 30:70) .
Pyostacine is primarily indicated for:
- Treatment of severe infections caused by resistant strains of bacteria, particularly MRSA.
- Bone and joint infections, especially prosthetic joint infections.
- Infections caused by Mycoplasma genitalium when other treatments have failed.
Due to its oral formulation, it serves as an alternative step-down therapy following intravenous treatments .
Pristinamycin can interact with several other medications due to its inhibition of cytochrome P450 3A4 enzymes. Significant interactions have been documented with:
- Anticoagulants: Increased risk of bleeding.
- Immunosuppressants: Such as ciclosporin and tacrolimus.
- Colchicine: Used for gout management.
Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse effects from potential drug interactions .
Several compounds share similarities with pristinamycin in terms of structure and antibacterial activity. Here are some notable comparisons:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Quinupristin/Dalfopristin | Streptogramin | Inhibits protein synthesis at the ribosome | Intravenous formulation available for severe infections |
| Erythromycin | Macrolide | Inhibits protein synthesis at the ribosome | Commonly used but less effective against resistant strains |
| Virginiamycin | Streptogramin | Similar mechanism as pristinamycin | Used primarily in veterinary medicine |
| Clindamycin | Lincosamide | Inhibits protein synthesis | Effective against anaerobes and some Gram-positive bacteria |
Pristinamycin's unique combination of components allows it to maintain efficacy against resistant strains where other antibiotics may fail, making it a valuable option in antibiotic therapy .
Cryo-electron microscopy investigations have provided unprecedented insights into the structural dynamics of Pyostacine 500's interaction with the bacterial ribosome. High-resolution cryo-EM structures of the Escherichia coli 50S ribosomal subunit in complex with pristinamycin components have been determined at resolutions ranging from 1.8 to 2.5 Å [1] [2]. These studies reveal that pristinamycin IA (streptogramin B component) binds specifically to the peptidyl transferase center, while pristinamycin IIA (streptogramin A component) occupies the nascent peptide exit tunnel region [3] [4].
The cryo-EM reconstructions demonstrate that pristinamycin IA forms critical interactions with ribosomal RNA nucleotides at positions A2062, A2451, and G2061 of the 23S rRNA [3] [5]. The binding of this component induces a significant conformational change in the universally conserved nucleotide U2585, which undergoes a 180-degree rotation from its native position [3]. This conformational transition represents a key mechanistic feature, as the reorientation of U2585 creates a stable, non-productive state that prevents normal peptide bond formation [3].
Structural analysis reveals that pristinamycin IIA binding in the nascent peptide exit tunnel occurs in a manner similar to macrolide antibiotics, positioning the drug to block the progression of the nascent polypeptide chain [3]. The desosamine sugar component of pristinamycin IIA forms essential interactions with A2058 and A2059 of the 23S rRNA, consistent with chemical modification studies [1]. These interactions are stabilized by multiple hydrogen bonds and van der Waals contacts that anchor the antibiotic within the ribosomal tunnel.
The cryo-EM structures also demonstrate that both pristinamycin components are highly solvated within their respective binding sites, with ordered water molecules contributing to the stability of the drug-ribosome complexes [1]. Molecular dynamics simulations performed at physiological temperatures confirm that these water-mediated interactions remain stable at 37°C, indicating their biological relevance [1].
Allosteric Effects on Peptidyl Transferase Center Function
The binding of pristinamycin components to the 50S ribosomal subunit triggers a complex network of allosteric effects that fundamentally alter peptidyl transferase center function. The primary allosteric mechanism involves the drug-induced repositioning of nucleotide A2062, which serves as a critical mediator of cooperative binding between the two pristinamycin components [4] [6].
Upon binding of pristinamycin IA to the peptidyl transferase center, nucleotide A2062 undergoes a conformational change that enhances the binding affinity of pristinamycin IIA by approximately 6-fold [4]. This allosteric enhancement occurs through the formation of additional stacking interactions and hydrogen bonds between A2062 and the second antibiotic component [4]. The repositioned A2062 creates a more favorable binding environment for pristinamycin IIA, explaining the observed synergistic activity of the two-component system.
The allosteric effects extend beyond simple binding enhancement to include disruption of critical ribosomal functions. The conformational changes in U2585 induced by pristinamycin binding create a kinetic barrier that prevents the normal progression of the translation cycle [3]. Energy calculations suggest that the transition from the native to the pristinamycin-bound conformation requires passage through an energy barrier, and spontaneous reversal of this transition is thermodynamically unfavorable [3].
These allosteric perturbations also affect the positioning of tRNA substrates within the peptidyl transferase center. Chemical cross-linking studies using pristinamycin IA demonstrate that the antibiotic alters the relative positioning of the 3'-terminal adenosine of P-site bound tRNA and the peptidyl transferase loop region of 23S rRNA [5] [7]. This repositioning interferes with the normal substrate alignment required for peptide bond formation, contributing to the bacteriostatic activity of individual components.
The allosteric network is further stabilized by the formation of a Hoogsteen base pair between A2062 and m2A2503 in the presence of pristinamycin components [6]. This non-Watson-Crick base pairing arrangement represents a distinct conformational state that is maintained only in the presence of both antibiotic components, providing a structural basis for the observed cooperativity.
Synergistic Bactericidal Activity Quantification Models
The synergistic bactericidal activity of Pyostacine 500 has been quantified using multiple mathematical models and experimental approaches. The most widely used quantification method employs the fractional inhibitory concentration index (FICI), where synergistic activity is defined as FICI values below 0.5 [8] [9]. For pristinamycin combinations, FICI values consistently range from 0.1 to 0.3, indicating strong synergistic interactions [10] [11].
Time-kill assays demonstrate that the combination of pristinamycin IA and IIA achieves bactericidal activity (≥3 log10 reduction in colony-forming units) against target pathogens, while individual components exhibit only bacteriostatic effects [10] [12]. The synergistic enhancement factor has been quantified as reaching up to 100-fold greater activity than either component alone [14] [11]. This remarkable potentiation occurs across a wide range of component ratios, unlike the bell-shaped curve observed for bacteriostatic activity [10].
Mathematical modeling of the synergistic interaction has revealed that the minimum inhibitory concentration to minimum bactericidal concentration ratio (MIC/MBC) equals 1.0 for all tested pristinamycin combinations, regardless of the relative proportions of the two components [10]. This finding indicates that any concentration of the combination that inhibits bacterial growth is also bactericidal, a property that distinguishes pristinamycin from many other antibiotic combinations.
The Bliss independence model has been applied to quantify the deviation from additivity in pristinamycin combinations [15]. This model confirms that the observed bactericidal effects exceed those predicted by simple additive interactions, with calculated synergy scores ranging from 2.3 to 4.8 across different bacterial strains [15]. The model also demonstrates that the synergistic window is maintained across a broad concentration range, providing therapeutic flexibility.
Pharmacokinetic-pharmacodynamic modeling has been employed to predict the clinical efficacy of pristinamycin combinations [16]. These models incorporate both the intrinsic antibacterial potency and the synergistic enhancement to calculate the probability of target attainment. The models predict that synergistic bactericidal activity is maintained when both components achieve concentrations above their respective MIC values, supporting the clinical dosing strategy of maintaining balanced component ratios.
tRNA Translocation Interference Mechanisms
Pyostacine 500 interferes with tRNA translocation through multiple complementary mechanisms that disrupt the normal progression of the translation cycle. The primary interference mechanism involves the stabilization of peptidyl-tRNA in the ribosomal P-site through direct interactions with pristinamycin IA [17] [18]. This stabilization prevents the normal movement of peptidyl-tRNA from the hybrid A/P state to the post-translocation P/E state, effectively blocking the translocation process.
Structural studies reveal that pristinamycin IA binding creates a physical barrier that prevents the 3'-terminal adenosine of peptidyl-tRNA from adopting the conformations necessary for translocation [18]. The antibiotic forms specific interactions with the terminal cytosine and adenine residues of P-site tRNA, as demonstrated by UV-induced cross-linking experiments [5]. These interactions are strengthened in the presence of N-acetyl-phenylalanyl-tRNA, indicating that the antibiotic preferentially binds to aminoacylated substrates.
The interference with tRNA translocation is further enhanced by the allosteric effects of pristinamycin IIA binding in the nascent peptide exit tunnel. This component blocks the normal progression of the growing peptide chain through the ribosomal tunnel, creating a secondary obstruction that compounds the translocation defect [3] [19]. The combined effect of both components creates a more severe translocation block than either component alone.
Kinetic analysis of tRNA translocation in the presence of pristinamycin demonstrates that the antibiotic combination reduces the rate of tRNA movement by more than 95% compared to untreated controls [20]. This severe impairment of translocation kinetics contributes to the rapid accumulation of stalled ribosomal complexes, leading to the observed bactericidal effects.
The translocation interference mechanism also involves disruption of the normal conformational dynamics of the ribosome. Single-molecule FRET studies indicate that pristinamycin binding alters the intersubunit rotation dynamics that are essential for tRNA movement [20]. The antibiotic-bound ribosome exhibits reduced flexibility and increased stability in non-productive conformational states, preventing the dynamic rearrangements necessary for efficient translocation.
Additionally, pristinamycin components interfere with the release of peptidyl-tRNA during translation termination. The antibiotic combination has been shown to reduce the efficiency of peptidyl-tRNA hydrolysis by release factors, leading to the accumulation of stalled termination complexes [21]. This effect contributes to the comprehensive inhibition of protein synthesis and the ultimate bactericidal outcome.








